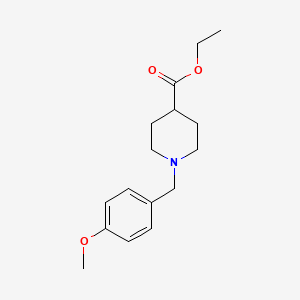

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Description

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as cholinesterases and carbonic anhydrases.

Properties

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-16(18)14-8-10-17(11-9-14)12-13-4-6-15(19-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONGQLNJCKXSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate typically involves the reaction of 4-methoxybenzyl chloride with piperidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

-

Anti-Diarrheal Activity

- Research has indicated that derivatives of piperidine compounds, including Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate, exhibit significant anti-diarrheal properties. In experimental models, these compounds have demonstrated the ability to inhibit gastrointestinal propulsion and defecation, making them useful in treating diarrhea .

- Neurological Disorders

- Antiviral Activity

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving piperidine derivatives and appropriate alkylating agents. Understanding the mechanism of action is crucial for optimizing its efficacy in therapeutic applications.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-diarrheal | Inhibition of gastrointestinal motility | |

| Neurological effects | Potential muscarinic receptor antagonism | |

| Antiviral | Inhibition of viral proteases |

Case Studies

-

Case Study 1: Anti-Diarrheal Efficacy

A study conducted on young female Wistar rats demonstrated that administration of this compound resulted in a significant reduction in diarrhea induced by ricinus oil. The effective dose was determined to be around 10 mg/kg, showcasing its potential as an anti-diarrheal agent. -

Case Study 2: Neurological Applications

In vitro studies have shown that piperidine derivatives can modulate neurotransmitter systems implicated in cognitive function. Preliminary results suggest that this compound may enhance cholinergic signaling, providing a basis for further exploration in Alzheimer's research.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methoxybenzyl group distinguishes this compound from analogs with other aromatic or heterocyclic substituents. Key comparisons include:

Table 1: Structural and Spectral Comparison

*Calculated molecular weight. †Inferred from analogs.

Key Observations :

- Substituent Position and Yield : Para-substituted derivatives (e.g., 4-methylbenzyl in 3e) exhibit higher synthetic yields (76.6%) compared to ortho-substituted analogs (e.g., 2-chlorobenzyl in 3d, 60.6%), likely due to reduced steric hindrance .

- Electronic Effects : The electron-donating methoxy group in the target compound may enhance stability compared to electron-withdrawing groups (e.g., chloro in 3d), as reflected in IR carbonyl stretching frequencies (1733–1738 cm⁻¹ vs. 1738 cm⁻¹) .

Key Observations :

- Enzyme Inhibition : Analogs with sulfonamide () or chlorobenzyl () groups show activity against carbonic anhydrase and alphavirus, respectively. The 4-methoxybenzyl group’s role in similar targets remains unexplored but warrants investigation.

- Synthetic Flexibility : The ethyl piperidine-4-carboxylate scaffold allows diverse functionalization, enabling tailored biological activity .

Comparative Molecular Weight and Reactivity

- Molecular Weight : The target compound (282.15 g/mol) is heavier than 3e (262.3 g/mol) due to the methoxy group but lighter than sulfonamide derivatives (e.g., ~339 g/mol in ) .

- Reactivity : The formyl group in Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate (261.32 g/mol) offers a reactive site for further derivatization, unlike the methoxy group, which is less reactive .

Biological Activity

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.

- Methoxybenzyl Group : A benzyl moiety substituted with a methoxy group, which enhances lipophilicity and potential receptor interactions.

- Carboxylate Functionality : The presence of the carboxylate group is crucial for the compound's biological activity.

The molecular formula is CHNO, and its molecular weight is approximately 273.35 g/mol. The compound exhibits moderate solubility in organic solvents, which is essential for bioavailability in pharmacological applications.

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. In particular, compounds with similar structures have shown inhibitory effects against various strains of coronaviruses, including SARS-CoV and SARS-CoV-2.

In vitro assays revealed that certain piperidine derivatives can inhibit the main protease (M) of SARS-CoV-2, which is essential for viral replication. The IC values for these compounds ranged from low micromolar to sub-micromolar concentrations, indicating significant antiviral potential .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins such as p53 and cleaved caspase-3 . The observed IC values for these anticancer activities were reported to be in the range of 0.2 to 2.78 µM, showcasing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding affinity |

| Piperidine Core | Essential for biological activity; facilitates interactions with target enzymes |

| Carboxylic Acid | Critical for maintaining solubility and biological activity |

Modifications to the piperidine ring or substituents on the benzyl group can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antiviral Efficacy : A study by highlighted the effectiveness of piperidine derivatives against SARS-CoV-2 M, where this compound was included in a library of compounds screened for antiviral activity.

- Cancer Treatment Potential : Research conducted on MCF-7 cells demonstrated that derivatives similar to this compound significantly induced apoptosis, suggesting potential applications in cancer therapy .

- Synthetic Pathways : The synthesis of this compound employs efficient multicomponent reaction strategies, allowing for rapid generation of compound libraries suitable for high-throughput screening .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate, and how can reaction yields be optimized?

- Methodology : A common approach involves coupling ethyl piperidine-4-carboxylate derivatives with functionalized aromatic precursors. For example, amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile under nitrogen atmosphere achieves efficient activation . Post-reaction treatment with hydrazine hydrate in ethanol can further modify intermediates . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of substrate to coupling agent) and ensuring anhydrous conditions.

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Use a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 308.1864 for CHNO) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal XRD resolves bond lengths and stereochemistry (e.g., piperidine ring puckering and methoxybenzyl orientation) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate ester derivatives from unreacted starting materials .

- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals (>98%) .

- Distillation : For liquid intermediates, vacuum distillation (e.g., 0.1 mmHg, 80–90°C) removes low-boiling impurities .

Advanced Research Questions

Q. How do reaction mechanisms differ when using alternative coupling agents (e.g., EDCI vs. DCC) for synthesizing piperidine-4-carboxylate derivatives?

- Methodology : EDCI/HOBt minimizes racemization in chiral intermediates by forming active esters, while DCC (dicyclohexylcarbodiimide) may require additional bases like DMAP. Kinetic studies via H NMR monitoring show EDCI-mediated reactions proceed faster (t ~2 hrs) in polar aprotic solvents . Side-product analysis (e.g., urea formation) is critical for optimizing coupling efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, with ester hydrolysis accelerating above 100°C .

- pH Stability Studies : Hydrolytic degradation occurs in acidic (pH <3) or basic (pH >10) conditions, monitored via HPLC. Neutral buffers (pH 6–8) at 25°C show <5% degradation over 30 days .

Q. How can researchers investigate the reactivity of the piperidine ring in nucleophilic substitution or oxidation reactions?

- Methodology :

- Nucleophilic Substitution : Treat with hydrazine hydrate (ethanol, reflux) to replace ester groups with hydrazide functionalities .

- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form N-oxides, characterized by N NMR shifts .

- Kinetic Isotope Effects (KIE) : Deuterated solvents (e.g., DO) reveal proton transfer mechanisms in ring-opening reactions .

Q. What advanced analytical techniques resolve low-abundance impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Hyphenated systems with C18 columns (0.1% formic acid in acetonitrile/water) detect impurities at 0.01% levels. Key impurities include de-esterified acids (Δmlz -28) and methoxybenzyl cleavage products .

- 2D NMR (HSQC, HMBC) : Assigns impurities’ structures by correlating H-C couplings (e.g., residual EDCI adducts) .

Q. How can computational modeling predict the bioactivity or binding modes of this compound derivatives?

- Methodology :

- Docking Studies (AutoDock Vina) : Simulate interactions with targets like acetylcholine esterase (PDB: 1ACJ). The methoxybenzyl group shows π-π stacking with Tyr337 (binding energy: −9.2 kcal/mol) .

- QSAR Models : Correlate logP values (calculated via ACD/Labs) with antimicrobial activity (R >0.85 for Gram-positive bacteria) .

Q. What strategies address contradictory data in synthetic pathways reported across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.